molecular formula C15H24O B14163980 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)- CAS No. 21441-72-5

1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-

Cat. No.: B14163980
CAS No.: 21441-72-5
M. Wt: 220.35 g/mol
InChI Key: FUZABTYGEVJEPT-HTUGSXCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-: is a complex organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . This compound is also known by other names such as Cedr-8-en-15-ol and alpha-Cedrenol . It is a derivative of azulene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structure which includes a methanol group and multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-3a,7-Methanoazulene-6-methanol involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:

    Cyclization Reactions: Formation of the azulene core through cyclization reactions.

    Functional Group Modifications: Introduction of the methanol group and methyl groups through various organic reactions such as alkylation and reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The specific conditions such as temperature, pressure, and solvents used can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

1H-3a,7-Methanoazulene-6-methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the azulene core or the functional groups attached to it.

    Substitution: Various substitution reactions can occur, particularly at the methanol group or the methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Transition metal catalysts like palladium or platinum may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can lead to various hydrogenated derivatives .

Scientific Research Applications

1H-3a,7-Methanoazulene-6-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Used in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1H-3a,7-Methanoazulene-6-methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-3a,7-Methanoazulene-6-methanol is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a variety of chemical modifications, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

21441-72-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methanol

InChI

InChI=1S/C15H24O/c1-10-4-5-13-14(2,3)12-8-15(10,13)7-6-11(12)9-16/h6,10,12-13,16H,4-5,7-9H2,1-3H3/t10-,12+,13+,15+/m1/s1

InChI Key

FUZABTYGEVJEPT-HTUGSXCWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)CO

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.